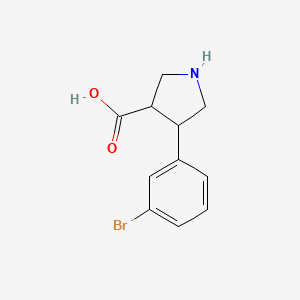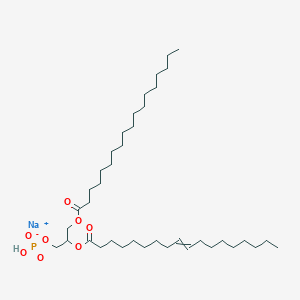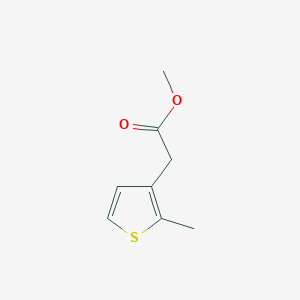
Dicoco dimethyl ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicoco dimethyl ammonium chloride, with the chemical formula (C16H33)2CH3NCl, is a quaternary ammonium compound. It is typically a colorless or yellowish solid known for its excellent surface-active properties. This compound is highly soluble in water and many organic solvents, making it a versatile ingredient in various applications. It is widely used as a surfactant and preservative due to its emulsifying, solubilizing, dispersing, and wetting properties .
Métodos De Preparación
The synthesis of dicoco dimethyl ammonium chloride primarily involves the reaction of brominated coconut oil alkyl with dimethylamine. The process can be summarized in the following steps:
Bromination: Coconut oil alkyl is brominated to form brominated cocoalkyl.
Reaction with Dimethylamine: The brominated cocoalkyl reacts with dimethylamine to produce brominated cocoalkyl dimethylamine.
Formation of this compound: The brominated cocoalkyl dimethylamine is then reacted with hydrogen chloride to yield this compound.
Análisis De Reacciones Químicas
Dicoco dimethyl ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under different conditions can be tested.
Common Reagents and Conditions: Typical reagents include hydrogen chloride and dimethylamine, with reactions often conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products: The primary product is this compound itself, with by-products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Dicoco dimethyl ammonium chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Acts as an antimicrobial agent, preserving biological samples and formulations.
Medicine: Incorporated into disinfectants and antiseptics due to its bactericidal properties.
Industry: Utilized in industrial cleaners, paper coating agents, and as a corrosion inhibitor. .
Mecanismo De Acción
The mechanism of action of dicoco dimethyl ammonium chloride involves its interaction with microbial cell membranes. As a cationic surfactant, it disrupts the lipid bilayers of cell membranes, leading to leakage of intracellular contents and subsequent cell death. This disruption is primarily due to the compound’s ability to interfere with intermolecular interactions within the lipid bilayer .
Comparación Con Compuestos Similares
Dicoco dimethyl ammonium chloride can be compared with other quaternary ammonium compounds such as:
Didecyldimethylammonium Chloride: Similar in structure but with different alkyl chain lengths, leading to variations in antimicrobial efficacy and application.
Benzalkonium Chloride: Another widely used quaternary ammonium compound with distinct applications in disinfectants and antiseptics.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with specific uses in industrial and medical applications
Each of these compounds has unique properties that make them suitable for specific applications, with this compound being particularly valued for its versatility and effectiveness as a surfactant and preservative.
Propiedades
Fórmula molecular |
C55H62ClF6N11O4 |
|---|---|
Peso molecular |
1090.6 g/mol |
Nombre IUPAC |
1-[2-[3-[7-[2-[7-[(1-amino-5,5,5-trifluoro-3-methylpenta-1,3-dienyl)iminomethyl]-6-chloro-8-fluoro-4-piperazin-1-ylquinazolin-2-yl]oxyethyl]-2,7-diazaspiro[3.5]nonan-2-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[1-[4-(2,6-difluorophenyl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H62ClF6N11O4/c1-32(2)46(52(75)73-18-6-9-42(73)51(74)66-34(4)35-10-12-36(13-11-35)47-40(57)7-5-8-41(47)58)43-27-45(69-77-43)72-30-54(31-72)14-19-70(20-15-54)23-24-76-53-67-49-37(50(68-53)71-21-16-64-17-22-71)26-39(56)38(48(49)59)29-65-44(63)25-33(3)28-55(60,61)62/h5,7-8,10-13,25-29,32,34,42,46,64H,6,9,14-24,30-31,63H2,1-4H3,(H,66,74) |
Clave InChI |
TVMHWHRUMJTUFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=NO1)N2CC3(C2)CCN(CC3)CCOC4=NC5=C(C(=C(C=C5C(=N4)N6CCNCC6)Cl)C=NC(=CC(=CC(F)(F)F)C)N)F)C(=O)N7CCCC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(C=CC=C9F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13385399.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine](/img/structure/B13385420.png)
![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)

![7,7,12,16-Tetramethyl-15-[4-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B13385447.png)



![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)
![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)
